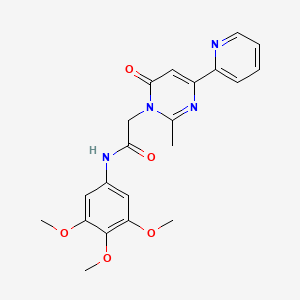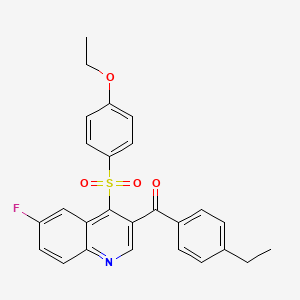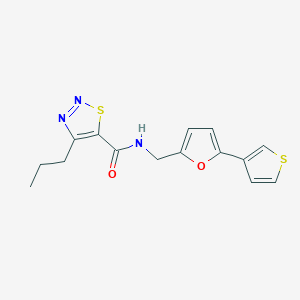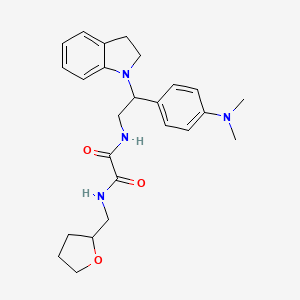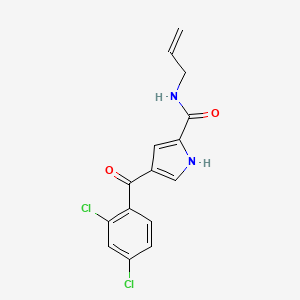
4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing a 2,4-dichlorobenzoyl moiety often involves the use of 2,4-dichlorobenzoyl chloride . This compound has been used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors . A detailed synthesis method of 2,4-dichlorobenzoyl chloride is provided in a patent .Chemical Reactions Analysis
The compound “4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide” likely undergoes various chemical reactions depending on the conditions. For instance, 2,4-dichlorobenzoyl peroxide, a related compound, is known to undergo thermal decomposition .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that derivatives of pyrrole-2-carboxamide, including structures similar to 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide, exhibit potent antibacterial activities. A study demonstrated the design, synthesis, and evaluation of pyrrole-2-carboxamide derivatives as antibacterial agents, finding compounds with significant activity against both Gram-positive and Gram-negative bacterial strains. These compounds were also evaluated for their antifungal properties, indicating a broader spectrum of antimicrobial activity (Mane et al., 2017).
Advanced Material Synthesis
Pyrrole-2-carboxamide derivatives have been utilized in the synthesis of advanced materials, such as polyamides and poly(amide-imide)s. These materials, derived from aromatic dicarboxylic acids and bis(carboxyphthalimide)s, have shown promising properties, including high thermal stability and solubility in aprotic polar solvents, making them suitable for various applications in material science (Saxena et al., 2003).
Drug Discovery and Development
In drug discovery, pyrrole-2-carboxamide frameworks have been explored for their potential pharmacological activities. Novel pyrazine-substituted 1H-pyrrole-2-carboxamides, along with a number of bicyclic analogues, were synthesized as part of a drug discovery program. These compounds were developed using standard synthetic procedures, indicating the versatility of the pyrrole-2-carboxamide scaffold in medicinal chemistry (Howells et al., 2022).
Antimicrobial Agents Development
Further studies into the antimicrobial potential of pyrrole derivatives have led to the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides. These compounds, featuring modifications with chlorine, amide, and 1,3-oxazole fragments, have shown significant antimicrobial activities, highlighting the potential of such derivatives in the search for new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Propriétés
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-2-5-18-15(21)13-6-9(8-19-13)14(20)11-4-3-10(16)7-12(11)17/h2-4,6-8,19H,1,5H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVRQDRDGPSOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

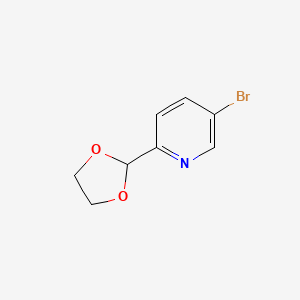
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2811585.png)

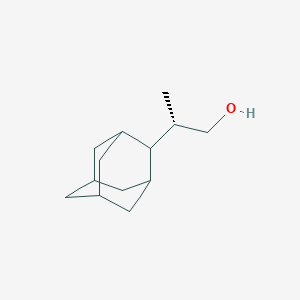
![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)
![Isopropyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811593.png)
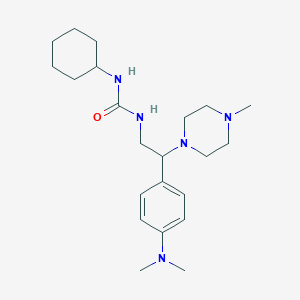
![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)
